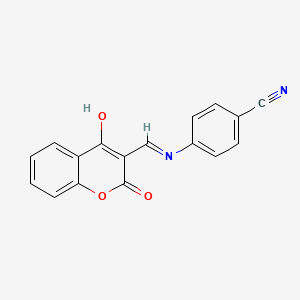![molecular formula C10H15N3O B2604707 2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol CAS No. 1602077-16-6](/img/structure/B2604707.png)
2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol” is a complex organic molecule that likely contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of “2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol” likely involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Applications De Recherche Scientifique
Synthesis and Characterization
2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol and its derivatives have been explored for their potential in synthesizing diastereomerically and enantiomerically pure compounds. The synthesis involves a ylide-based aza-Payne rearrangement, leading to an efficient process for preparing pyrrolidines with complete stereochemical fidelity. This method has been applied to sterically hindered aziridinols, showcasing its versatility in creating structurally complex nitrogen-containing compounds (Schomaker et al., 2007).
Biological Activity and Applications
The pyrimidine nucleus, a component of nucleic acids and vitamins, is known for a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects. Novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes have been synthesized, demonstrating promising antioxidant activities in various in vitro test systems. The structure-activity relationship revealed that the antioxidant potency is significantly influenced by the alkyl fragment attached to 2-(pyrimidin-2-yl)ethanol, indicating the potential for developing novel antioxidants (Rani et al., 2012).
DNA Binding and Nuclease Activity
Cu(II) complexes of tridentate ligands based on the pyrimidine structure have shown excellent DNA binding propensity and nuclease activity. These complexes facilitate minor structural changes in calf thymus DNA, suggesting groove and/or surface binding. Their DNA cleavage activity, enhanced in the presence of reducing agents, alongside low toxicity for cancer cell lines, points to their potential application in biochemical research and therapeutic interventions (Kumar et al., 2012).
Fluorescent Probing for RNA
Pyrrolo-C, an analog of the nucleoside cytidine, retains Watson-Crick base-pairing capacity and serves as a site-specific probe for RNA structure and dynamics due to its selective excitation and fluorescence quenching upon base-pairing. This feature allows for the monitoring of RNA/DNA complex formation and thermal denaturation of RNA duplexes, offering a versatile tool for studying RNA structure, dynamics, and function (Tinsley & Walter, 2006).
Complexation and Coordination Chemistry
The structure and reaction dynamics of compounds containing the pyrimidin-2-yl group have been explored, including their complexation with metals such as cadmium(II). These studies provide insights into the potential applications of these compounds in coordination chemistry and materials science, further expanding the utility of pyrimidine derivatives in scientific research (Hakimi et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-(1-pyrimidin-2-ylpyrrolidin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-7-3-9-2-6-13(8-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFJJXBKEXJBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCO)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2604624.png)
![3-(4-Methylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2604625.png)
![4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2604626.png)
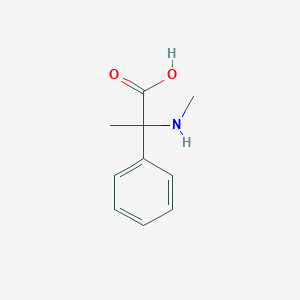
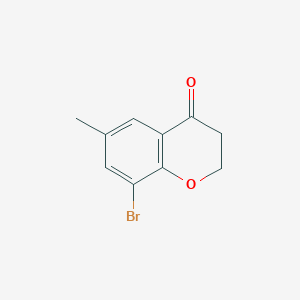
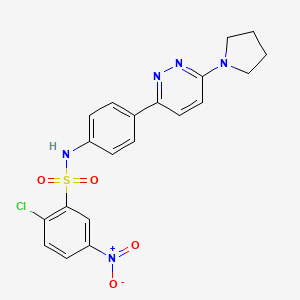
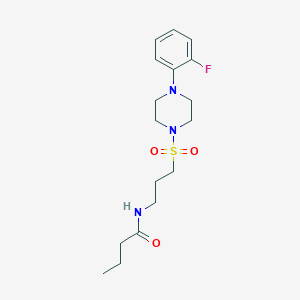
![Methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2604632.png)
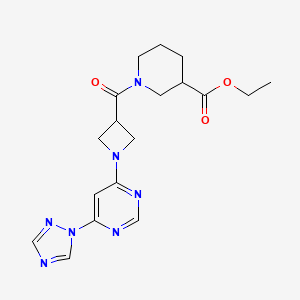
![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2604636.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2604639.png)
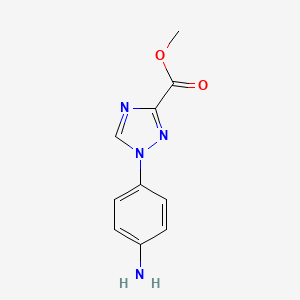
![2-Methyl-[1,1'-biphenyl]-3-amine](/img/structure/B2604646.png)
